molecular formula C17H19NO3 B5854590 3,4-dimethoxy-N-(2-methylbenzyl)benzamide CAS No. 331638-67-6

3,4-dimethoxy-N-(2-methylbenzyl)benzamide

Cat. No. B5854590
CAS RN: 331638-67-6
M. Wt: 285.34 g/mol
InChI Key: SPYQBBJOEIKNDJ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-methylbenzyl)benzamide, also known as DMBA, is a synthetic compound that belongs to the family of benzamides. It is widely used in scientific research due to its unique properties and mechanism of action. The synthesis method for DMBA is relatively simple and can be performed in a laboratory setting.

Mechanism of Action

3,4-dimethoxy-N-(2-methylbenzyl)benzamide activates TRPV1 by binding to a specific site on the channel protein. This binding results in the opening of the channel, which allows the influx of cations such as calcium and sodium into the cell. The influx of cations leads to the depolarization of the cell membrane, which triggers downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(2-methylbenzyl)benzamide has been shown to produce a variety of biochemical and physiological effects. It has been shown to induce pain sensation, increase body temperature, and produce inflammation. 3,4-dimethoxy-N-(2-methylbenzyl)benzamide has also been shown to modulate the release of various neurotransmitters such as glutamate and substance P, which are involved in pain signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethoxy-N-(2-methylbenzyl)benzamide is its ability to selectively activate TRPV1. This allows researchers to study the role of TRPV1 in various physiological processes without the need for genetic manipulation. However, one of the limitations of 3,4-dimethoxy-N-(2-methylbenzyl)benzamide is its potential toxicity. 3,4-dimethoxy-N-(2-methylbenzyl)benzamide has been shown to induce cell death in certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for 3,4-dimethoxy-N-(2-methylbenzyl)benzamide research. One direction is to study the role of TRPV1 in various disease states such as chronic pain and inflammation. Another direction is to develop more selective TRPV1 agonists that can be used in clinical settings. Finally, the potential toxicity of 3,4-dimethoxy-N-(2-methylbenzyl)benzamide should be further investigated to determine its safety for use in laboratory experiments.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(2-methylbenzyl)benzamide involves the reaction of 3,4-dimethoxybenzoic acid with 2-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 3,4-dimethoxy-N-(2-methylbenzyl)benzamide.

Scientific Research Applications

3,4-dimethoxy-N-(2-methylbenzyl)benzamide is widely used in scientific research due to its ability to selectively activate the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is involved in the regulation of various physiological processes such as pain sensation, temperature sensing, and inflammation. 3,4-dimethoxy-N-(2-methylbenzyl)benzamide has been shown to activate TRPV1 in a dose-dependent manner, which makes it an ideal tool for studying the role of TRPV1 in various physiological processes.

properties

IUPAC Name

3,4-dimethoxy-N-[(2-methylphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-6-4-5-7-14(12)11-18-17(19)13-8-9-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYQBBJOEIKNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233723
Record name 3,4-Dimethoxy-N-[(2-methylphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-methylbenzyl)benzamide

CAS RN

331638-67-6
Record name 3,4-Dimethoxy-N-[(2-methylphenyl)methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331638-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-N-[(2-methylphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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